molecular formula C27H46O6 B119646 28-Norbrassinolide CAS No. 77736-43-7

28-Norbrassinolide

Cat. No.: B119646
CAS No.: 77736-43-7
M. Wt: 466.6 g/mol
InChI Key: CJNLSQRTIXIHGW-BNYRCUELSA-N
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Description

28-Norbrassinolide is a member of the brassinosteroid family, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, division, and differentiation, as well as responses to environmental stresses . This compound, specifically, has been identified in various plant species and is known for its potent growth-promoting activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 28-Norbrassinolide typically involves multiple steps, starting from sterol precursors. One common synthetic route includes the oxidation of sterols to form the corresponding ketones, followed by reduction and functional group modifications to introduce the necessary hydroxyl groups . The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide, and reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell cultures, are being explored to produce brassinosteroids more efficiently .

Chemical Reactions Analysis

Types of Reactions: 28-Norbrassinolide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Introduction of functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

28-Norbrassinolide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

28-Norbrassinolide is structurally similar to other brassinosteroids, such as brassinolide and 24-epibrassinolide. it is unique in its specific hydroxylation pattern and biological activity . Similar compounds include:

    Brassinolide: The first discovered brassinosteroid, known for its potent growth-promoting effects.

    24-Epibrassinolide: Another widely studied brassinosteroid with similar but distinct biological activities.

Properties

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNLSQRTIXIHGW-BNYRCUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551143
Record name (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77736-43-7
Record name (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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